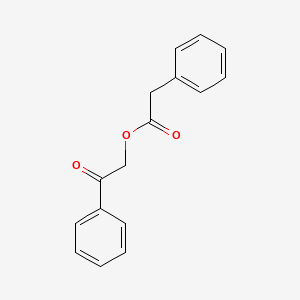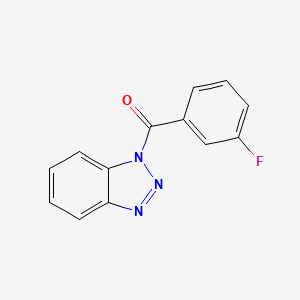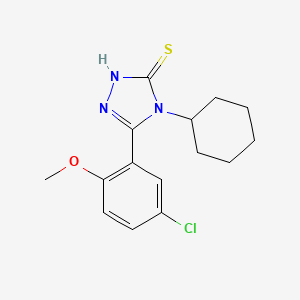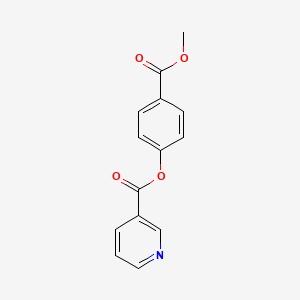
2-oxo-2-phenylethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl phenylacetate (OPPA) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of phenylalanine and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-oxo-2-phenylethyl phenylacetate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-oxo-2-phenylethyl phenylacetate has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl phenylacetate has been found to have a number of interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which could be useful in the treatment of inflammatory diseases. 2-oxo-2-phenylethyl phenylacetate has also been found to have antioxidant properties, which could help to protect against oxidative stress. Additionally, 2-oxo-2-phenylethyl phenylacetate has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-oxo-2-phenylethyl phenylacetate in lab experiments is its relatively simple synthesis method. Additionally, 2-oxo-2-phenylethyl phenylacetate has been found to be relatively stable and easy to handle. However, one limitation of using 2-oxo-2-phenylethyl phenylacetate in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to work with in certain applications.
Orientations Futures
There are a number of potential future directions for research on 2-oxo-2-phenylethyl phenylacetate. One area of interest is the development of new antimicrobial agents based on 2-oxo-2-phenylethyl phenylacetate. Additionally, further research could be done to explore the potential of 2-oxo-2-phenylethyl phenylacetate as a treatment for inflammatory diseases and cancer. Finally, more work could be done to understand the mechanism of action of 2-oxo-2-phenylethyl phenylacetate and to develop new derivatives with improved properties.
Méthodes De Synthèse
2-oxo-2-phenylethyl phenylacetate can be synthesized through a multistep process starting from phenylalanine. The first step involves the protection of the amino group with a suitable protecting group. This is followed by the reaction of the carboxylic acid group with an appropriate reagent to form an ester. The protected amino group is then selectively deprotected, and the resulting amine is reacted with an acylating agent to form 2-oxo-2-phenylethyl phenylacetate.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl phenylacetate has been found to exhibit interesting properties that make it useful in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. 2-oxo-2-phenylethyl phenylacetate has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-oxo-2-phenylethyl phenylacetate has been studied for its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
phenacyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)12-19-16(18)11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVGYHKICRFUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)